molecular formula C13H24N2O2 B5478569 N-cyclopentyl-2-(2,6-dimethylmorpholin-4-yl)acetamide

N-cyclopentyl-2-(2,6-dimethylmorpholin-4-yl)acetamide

Cat. No.: B5478569
M. Wt: 240.34 g/mol
InChI Key: QNCQSPDETVOTHX-UHFFFAOYSA-N
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Description

N-cyclopentyl-2-(2,6-dimethylmorpholin-4-yl)acetamide is a chemical compound with the molecular formula C13H24N2O2 and a molecular weight of 240.34186 g/mol . This compound is characterized by the presence of a cyclopentyl group, a morpholine ring substituted with two methyl groups at positions 2 and 6, and an acetamide group.

Preparation Methods

The synthesis of N-cyclopentyl-2-(2,6-dimethylmorpholin-4-yl)acetamide typically involves the reaction of cyclopentylamine with 2,6-dimethylmorpholine-4-carboxylic acid or its derivatives under suitable reaction conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to facilitate the formation of the amide bond. The reaction conditions may include the use of solvents like dichloromethane or dimethylformamide (DMF) and may require heating or stirring for several hours to complete the reaction .

Chemical Reactions Analysis

N-cyclopentyl-2-(2,6-dimethylmorpholin-4-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced derivatives.

    Substitution: The compound can undergo substitution reactions where functional groups on the morpholine ring or the cyclopentyl group are replaced by other groups. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.

    Hydrolysis: The amide bond in this compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Scientific Research Applications

N-cyclopentyl-2-(2,6-dimethylmorpholin-4-yl)acetamide has various scientific research applications, including:

Mechanism of Action

The mechanism of action of N-cyclopentyl-2-(2,6-dimethylmorpholin-4-yl)acetamide involves its interaction with specific molecular targets and pathways within biological systems. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions with cellular components .

Comparison with Similar Compounds

N-cyclopentyl-2-(2,6-dimethylmorpholin-4-yl)acetamide can be compared with other similar compounds, such as:

These similar compounds share structural features with this compound but differ in the length and nature of the carbon chain attached to the amide group, which can influence their chemical properties and biological activities.

Properties

IUPAC Name

N-cyclopentyl-2-(2,6-dimethylmorpholin-4-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O2/c1-10-7-15(8-11(2)17-10)9-13(16)14-12-5-3-4-6-12/h10-12H,3-9H2,1-2H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNCQSPDETVOTHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)CC(=O)NC2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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